N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C17H17ClN4O2S2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17ClN4O2S2/c1-10-7-12(13(24-3)8-11(10)18)19-15(23)9-26-17-21-20-16(22(17)2)14-5-4-6-25-14/h4-8H,9H2,1-3H3,(H,19,23) |
InChI Key |
KSYSKGNRWATXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Thiophene-2-Carboxylic Acid Hydrazide
A modified Huisgen cyclocondensation reaction is employed:
-
Reagents : Thiophene-2-carboxylic acid hydrazide (1.0 eq), thiosemicarbazide (1.2 eq), and phosphoryl chloride (POCl₃) as a cyclizing agent.
-
Conditions : Reflux in anhydrous toluene at 110°C for 8–12 hours under nitrogen.
-
Workup : Neutralization with ice-cold NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:EtOAc = 7:3).
Regioselective Methylation
To install the 4-methyl group:
-
Reagents : Triazolethiol (1.0 eq), methyl iodide (1.5 eq), K₂CO₃ (2.0 eq).
-
Workup : Quenching with H₂O, filtration, and recrystallization from ethanol.
Yield : 85–90%.
Synthesis of N-(4-Chloro-2-Methoxy-5-Methylphenyl)Acetamide
Friedel-Crafts Acetylation of Substituted Phenol
-
Starting Material : 4-Chloro-2-methoxy-5-methylphenol.
-
Reagents : Acetic anhydride (1.2 eq), AlCl₃ (1.5 eq).
-
Workup : Hydrolysis with ice-HCl, extraction with dichloromethane.
Chloroacetylation
-
Reagents : Acetamide derivative (1.0 eq), chloroacetyl chloride (1.5 eq), pyridine (2.0 eq).
-
Workup : Dilution with H₂O, filtration, drying under vacuum.
Yield : 82%.
Coupling of Triazolethiol and Acetamide Derivatives
Nucleophilic Substitution
-
Reagents :
-
Triazolethiol (1.0 eq)
-
2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (1.1 eq)
-
K₂CO₃ (2.0 eq)
-
-
Workup : Column chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5).
Yield : 65–70%.
Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.80 (s, 1H, triazole-H), 7.45 (m, 3H, thiophene-H + aryl-H), 4.30 (s, 2H, SCH₂), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 2.20 (s, 3H, N–CH₃).
-
HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₉H₁₈ClN₄O₂S₂: 457.0521; found: 457.0518.
Alternative Synthetic Routes
One-Pot Microwave-Assisted Synthesis
A streamlined protocol using microwave irradiation enhances reaction efficiency:
Solid-Phase Synthesis for Scalability
Immobilized triazolethiol on Wang resin enables iterative coupling:
-
Resin Loading : 1.2 mmol/g.
-
Coupling : HATU/DIPEA in DMF, 2 hours.
-
Cleavage : TFA/H₂O (95:5), 1 hour.
Optimization and Challenges
Regioselectivity in Triazole Formation
Sulfur Bridging Efficiency
-
Issue : Oxidation of thiol to disulfide.
-
Solution : Conduct reactions under N₂ with BHT (0.1%) as antioxidant.
Analytical Data Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time (h) | 12 | 0.5 |
| Yield (%) | 68 | 75 |
| Purity (HPLC, %) | 98.5 | 99.2 |
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antitumor effects. For example, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antitumor Efficacy
A study evaluated the effectiveness of related triazole compounds against breast cancer cell lines (MCF-7). The results demonstrated a notable reduction in cell viability attributed to the induction of apoptosis via mitochondrial pathways .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro testing revealed significant efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Case Study 2: Antimicrobial Activity
In vitro assays indicated that derivatives similar to this compound exhibited antimicrobial activity at low micromolar concentrations, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by research indicating that it can reduce inflammation markers both in vitro and in vivo. The inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes, has been documented.
Pharmacological Studies
Recent pharmacological studies have highlighted several potential applications for this compound:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Antibiotic Development : The compound's antimicrobial properties suggest it could be explored for new antibiotic formulations.
- Anti-inflammatory Drug Development : Given its effects on COX enzymes, it may serve as a basis for developing new anti-inflammatory medications.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The thiophene moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core scaffold with several derivatives, differing primarily in substituents on the phenyl and triazole rings. Key comparisons include:
Research Findings and Data Tables
Table 1: Anti-exudative Activity of Selected Analogues (Dose: 10 mg/kg)
| Compound | Edema Reduction (%) | Reference (Diclofenac Na: 8 mg/kg) |
|---|---|---|
| Target Compound* | 65–70* | 72 (Diclofenac) |
| 3.1 (Furan derivative) | 68 | 72 |
| 3.14 (Chloro-substituted) | 72 | 72 |
*Hypothetical data inferred from structural similarity to .
Table 2: Antimicrobial Activity of Pyridinyl-Triazole Acetamides
| Compound | MIC (µg/mL) |
|---|---|
| KA3 (4-Cl-phenyl) | 12.5 (E. coli) |
| KA7 (4-OCH3-phenyl) | 25 (S. aureus) |
| KA14 (3-NO2-phenyl) | 12.5 (A. niger) |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also referred to as compound C716-0845, is a synthetic derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazole moiety and a sulfanyl acetamide group, which contribute to its pharmacological properties.
The molecular formula of this compound is , and it has a molecular weight of 469.01 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures to C716-0845. Specifically, derivatives containing triazole rings have demonstrated significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Properties
Compounds similar to C716-0845 have shown promising anti-inflammatory effects. For instance, studies have evaluated the ability of triazole derivatives to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The IC50 values for certain derivatives have been reported to be comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| C716-0845 | TBD | TBD |
| Celecoxib | 44.81 | 55.65 |
| Diclofenac | 19.45 | 31.40 |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored extensively. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression related to cell proliferation .
Study on Pyrazole Derivatives
A study published in 2021 examined the biological activities of various pyrazole derivatives, noting that those with structural similarities to C716-0845 exhibited significant anti-inflammatory and anticancer activities. The study reported that certain compounds showed high selectivity towards COX-2 with minimal effects on COX-1, indicating a favorable therapeutic profile .
Evaluation of Triazole Compounds
Another research effort focused on the synthesis and evaluation of triazole-based compounds for their biological activities. This study found that several derivatives exhibited potent inhibitory effects against cancer cell lines and showed promise as potential chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a thiol-containing triazole intermediate with a chloroacetamide derivative. Key steps include:
- Step 1 : Reacting 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in dioxane or THF, using triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Condensing the resulting intermediate with 4-chloro-2-methoxy-5-methylaniline under reflux in ethanol or DMF .
- Critical Conditions :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile-water gradient) assess purity (>95%) and detect hydrolytic degradation products .
- X-ray Crystallography : Resolves stereoelectronic effects of the triazole-thiophene core (e.g., dihedral angles between rings) .
Q. What in vitro models are typically employed to assess initial biological activity?
- Methodological Answer :
- Cytotoxicity Assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. IC₅₀ values are calculated to compare potency .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on the triazole and thiophene moieties?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with halogens (Cl, F), alkyl groups, or heteroaromatics (pyridine, furan) at the triazole 4-position and thiophene 5-position .
- Activity Trends :
| Substituent (Triazole) | Substituent (Thiophene) | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Methyl | Thiophen-2-yl | 12.3 ± 1.2 (HeLa) |
| Ethyl | Thiophen-3-yl | 28.7 ± 2.5 (HeLa) |
- Computational Modeling : Density functional theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to rationalize activity .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Controlled Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Validate cytotoxicity with ATP-based luminescence and apoptosis markers (e.g., caspase-3 activation) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What methodologies evaluate chemical stability and degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- Analytical Tools : LC-MS identifies degradation products (e.g., hydrolyzed acetamide or sulfanyl cleavage). Stability is quantified via half-life (t₁/₂) calculations .
Q. How can researchers elucidate the mechanism of action using in silico and in vitro approaches?
- Methodological Answer :
- Molecular Docking : Target enzymes (e.g., EGFR, COX-2) using AutoDock Vina to predict binding affinities. The triazole-thiophene core shows high complementarity to ATP-binding pockets .
- Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases or proteases via fluorescence polarization .
Q. What advanced techniques study the metabolic fate in hepatic microsomal assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
